molecular formula C11H7FN2O2 B1409127 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid CAS No. 1801266-66-9

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid

Cat. No.: B1409127
CAS No.: 1801266-66-9
M. Wt: 218.18 g/mol
InChI Key: PCAPJHRWJHJWLO-UHFFFAOYSA-N
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Description

2’-Fluoro-[2,3’]bipyridinyl-6-carboxylic acid is a fluorinated bipyridine derivative with the molecular formula C11H7FN2O2 and a molecular weight of 218.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-[2,3’]bipyridinyl-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

2’-Fluoro-[2,3’]bipyridinyl-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2’-Fluoro-[2,3’]bipyridinyl-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.

    2,6-Difluoropyridine: Contains two fluorine atoms and exhibits different reactivity and applications.

    3-Fluoropyridine: Another fluorinated pyridine derivative with distinct chemical behavior.

Uniqueness

2’-Fluoro-[2,3’]bipyridinyl-6-carboxylic acid is unique due to its bipyridine structure, which provides additional sites for functionalization and interaction with biological targets. The presence of the fluorine atom further enhances its chemical stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-(2-fluoropyridin-3-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-7(3-2-6-13-10)8-4-1-5-9(14-8)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAPJHRWJHJWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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